2-(3,4-Dichlorophenoxy)-5-nitropyridine
Overview
Description
2-(3,4-Dichlorophenoxy)-5-nitropyridine is a useful research compound. Its molecular formula is C11H6Cl2N2O3 and its molecular weight is 285.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dichlorophenoxy)-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dichlorophenoxy)-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Analysis
Synthesis and Structural Analysis : The synthesis of related nitropyridine compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine, involves novel protocols like Vilsmeier–Haack chlorination. X-ray and spectroscopic analysis (IR, NMR, and electronic spectroscopy) are used to study structural features, along with UV–vis absorption and fluorescence spectroscopy to investigate optical properties (Jukić et al., 2010).
Vibrational and Electronic Analyses : Research on compounds like 2-hydroxy-4-methyl-5-nitropyridine involves using density functional theory (DFT) to analyze conformational stability, vibrational spectra, and electronic properties. These studies include HOMO–LUMO and NBO analyses, providing insights into molecular stability, charge distribution, and reactivity (Balachandran et al., 2012).
Chemical Reactivity and Applications
Nucleophilic Alkylations : Nitropyridines like 3-nitropyridine and 4-substituted-3-nitropyridines undergo nucleophilic alkylations, leading to ortho or para substitutions relative to the nitro group. Such reactions demonstrate potential applications in organic synthesis and chemical modifications (Andreassen et al., 2004).
Synthesis of Derivatives and Conjugates : The synthesis of derivatives, such as (5-nitro-2-pyridyl) 2-deoxy-1-thioglycosides, indicates applications in creating potential glycosyltransferases inhibitors. This includes methods like alpha-1-thioglycosidic bonding and reductions of nitro groups, highlighting the compound's versatility in pharmaceutical research (Komor et al., 2012).
Material Science and Non-Linear Optical Properties
- Non-Linear Optical (NLO) Material Applications : Studies on derivatives like 2-amino-5-chloro-3-nitropyridine focus on their potential as NLO materials. This involves examining hyperpolarizability, dipole moments, and electronic properties, suggesting applications in photonics and materials science (Selvam et al., 2020).
properties
IUPAC Name |
2-(3,4-dichlorophenoxy)-5-nitropyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O3/c12-9-3-2-8(5-10(9)13)18-11-4-1-7(6-14-11)15(16)17/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKDIAAVUSISDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC=C(C=C2)[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenoxy)-5-nitropyridine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.